2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid
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Overview
Description
“2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid” is a chemical compound with the CAS Number: 152149-29-6 . It has a molecular weight of 178.19 and is typically found in powder form . It is also known by its IUPAC name, 1,3-dihydro-2-benzofuran-5-ylacetic acid .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) . The InChI key is LBKSMTNZFNZDPQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzofuran derivatives can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .Physical And Chemical Properties Analysis
This compound is typically found in powder form . It has a molecular weight of 178.19 .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid”, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
These compounds also exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
Fluorescent Probe for Metal Ions
“2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid” has been used as a fluorescent probe for the determination of metal ions. This application is particularly useful in analytical chemistry for the detection and quantification of metal ions.
Chiral Auxiliary in Asymmetric Synthesis
This compound has been used as a chiral auxiliary in asymmetric synthesis. Asymmetric synthesis is a key process in the production of enantiomerically pure pharmaceuticals.
Ligand in Coordination Chemistry
“2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid” has been used as a ligand in coordination chemistry. Coordination chemistry is central to the chemical industry, including areas such as catalysis, materials science, and medicine.
Anticancer Activity
A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects, suggesting that this compound may also have similar effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSMTNZFNZDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid |
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